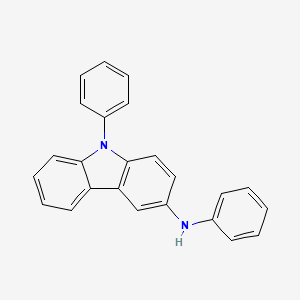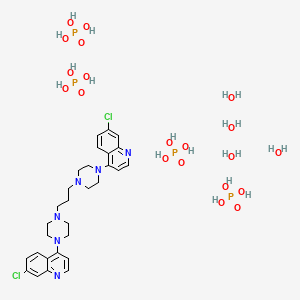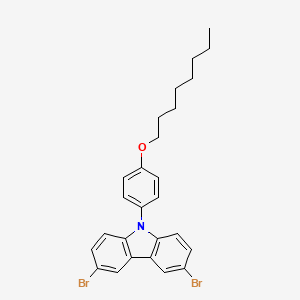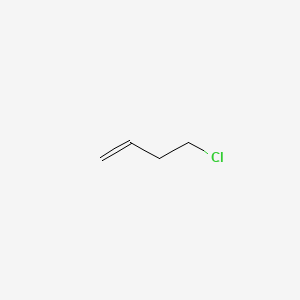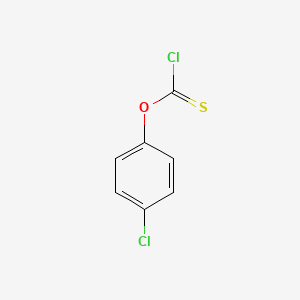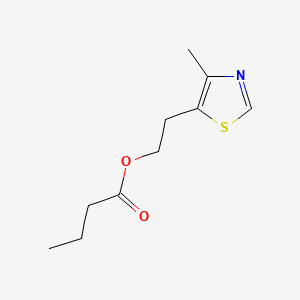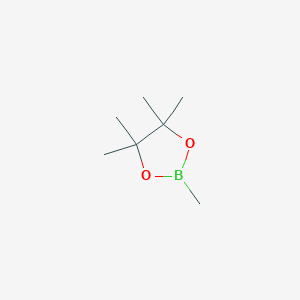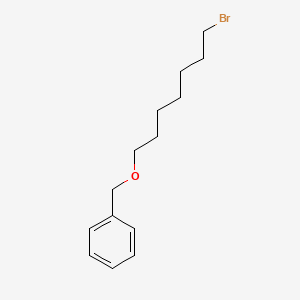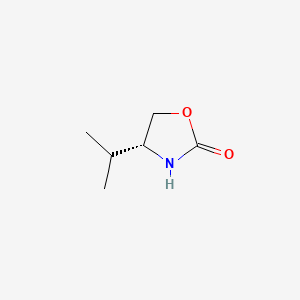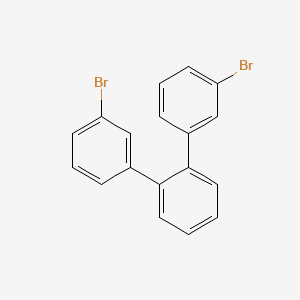
AC-90179
准备方法
AC-90179 的合成涉及多个步骤,从制备关键中间体 2-(4-甲氧基苯基)乙酸开始。然后将该中间体在特定条件下与 4-甲基苄胺和 1-甲基哌啶-4-胺反应,形成最终产物。 反应条件通常涉及使用二氯甲烷等溶剂和三乙胺等催化剂
化学反应分析
AC-90179 经历了各种化学反应,包括:
氧化: 它可以在特定条件下被氧化,形成相应的氧化物。
还原: 可以进行还原反应以修饰官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及溴等卤化剂。由这些反应形成的主要产物取决于所用特定条件和试剂。
科学研究应用
AC-90179 具有多种科学研究应用,包括:
化学: 它被用作工具化合物来研究血清素受体的药理学。
生物学: this compound 用于研究以了解血清素受体在各种生物过程中的作用。
作用机制
AC-90179 通过选择性结合血清素 2A 受体作为反向激动剂和血清素 2C 受体作为拮抗剂来发挥作用。这种结合抑制这些受体的活性,导致血清素信号传导减少。 所涉及的分子靶点包括血清素 2A 和 2C 受体,它们是 G 蛋白偶联受体家族的一部分 . This compound 影响的途径包括与中枢神经系统中的神经传递和信号转导相关的途径 .
相似化合物的比较
AC-90179 与其他血清素受体拮抗剂和反向激动剂相似,如皮马凡塞林和伏林那塞林。 This compound 独特之处在于其对血清素 2A 受体的高选择性和作为反向激动剂和拮抗剂的双重作用 . 这使其在精神疾病研究和新型抗精神病药物开发方面特别有价值。
类似的化合物包括:
皮马凡塞林: 另一种选择性血清素 2A 受体反向激动剂,用于治疗帕金森病精神病.
属性
CAS 编号 |
359878-17-4 |
|---|---|
分子式 |
C23H30N2O2 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C23H30N2O2/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19/h4-11,21H,12-17H2,1-3H3 |
InChI 键 |
AHGNJBSTWQOSAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC |
规范 SMILES |
CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC |
外观 |
Solid powder |
同义词 |
2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride AC 90179 AC-90179 AC90179 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

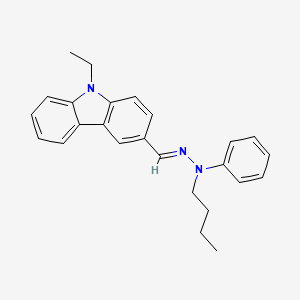
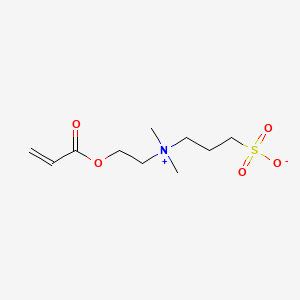
![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)
